Entospletinib
Overview
Description
Entospletinib, also known as GS-9973, is an experimental drug for the treatment of various types of cancer under development by Gilead Sciences . It is an inhibitor of spleen tyrosine kinase (Syk) and has entered clinical trials for acute myeloid leukaemia (AML), chronic lymphocytic leukemia (CLL), diffuse large B cell lymphoma (DLBCL), graft-versus-host disease (GvHD), hematological malignancies, mantle cell lymphoma (MCL), and non-Hodgkin lymphoma (NHL) .
Molecular Structure Analysis
Entospletinib belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .Chemical Reactions Analysis
Entospletinib is a selective, reversible, adenosine triphosphate-competitive small-molecule spleen tyrosine kinase (SYK) inhibitor that blocks B cell receptor-mediated signaling and proliferation in B lymphocytes .Physical And Chemical Properties Analysis
Entospletinib has a molecular weight of 411.469 g·mol −1 and a chemical formula of C23H21N7O .Scientific Research Applications
Chronic Lymphocytic Leukemia (CLL) :
- Entospletinib has demonstrated clinical activity in subjects with relapsed or refractory CLL, showing a progression-free survival (PFS) rate at 24 weeks of 70.1% and an objective response rate of 61.0% (Sharman et al., 2015).
- It was evaluated in a phase 2 study for patients with CLL previously treated with inhibitors of the B-Cell Receptor Signaling Pathway, showing clinical activity following therapy with either BTKi or PI3Kdi (Sharman et al., 2016).
Non-Hodgkin Lymphoma (NHL) and Diffuse Large B-Cell Lymphoma (DLBCL) :
- Entospletinib, in combination with Vincristine, demonstrated synergistic activity against various hematological cancer cell lines and showed anti-tumor efficacy in a DLBCL xenograft model (Axelrod et al., 2015).
- Another study focused on indolent non-Hodgkin lymphoma and mantle cell lymphoma, revealing that entospletinib had limited single-agent activity with manageable toxicity in these patient populations (Andorsky et al., 2018).
Pharmacokinetics and Safety :
- A study evaluated the safety, pharmacokinetics, and pharmacodynamics of entospletinib in healthy volunteers, supporting its further clinical evaluation (Ramanathan et al., 2016).
Acute Myeloid Leukemia (AML) :
- Entospletinib was studied in combination with induction chemotherapy in previously untreated AML. The composite complete response with entospletinib + 7+3 was 70%, and the treatment was generally well-tolerated (Walker et al., 2020).
Additional Research Applications :
- Research has also explored entospletinib's role in diseases like esophageal squamous cell carcinoma, where it showed potential therapeutic value (Barbhuiya et al., 2018).
- A study on the drug interaction profile and mass balance of entospletinib revealed insights into its metabolic pathways and potential drug interactions, crucial for its safe and effective use (Dolton et al., 2016).
Future Directions
Entospletinib has been used in trials studying the treatment of Oncology, Follicular Lymphoma, B-cell Malignancies, Mantle Cell Lymphoma, and Non-Hodgkin Lymphoma, among others . A phase 3 trial analyzing measurable residual disease (MRD)–negative complete response (CR) in patients receiving entospletinib to treat newly diagnosed NPM1-mutated acute myeloid leukemia (AML) has been initiated .
properties
IUPAC Name |
6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMSNFMDVXXHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317670 | |
Record name | Entospletinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Entospletinib | |
CAS RN |
1229208-44-9 | |
Record name | Entospletinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229208-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Entospletinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229208449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Entospletinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12121 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Entospletinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENTOSPLETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I3O3W6O3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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